molecular formula C23H29N5O3S2 B11296891 N-(2,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 1033194-64-7

N-(2,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11296891
CAS No.: 1033194-64-7
M. Wt: 487.6 g/mol
InChI Key: HLVKQVOVQCYPQK-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is a complex organic compound that features a triazole ring, a sulfonamide group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride.

    Attachment of the Aromatic Rings: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the triazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties not found in simpler triazole compounds.

Properties

CAS No.

1033194-64-7

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H29N5O3S2/c1-6-27-21(14-28(33(5,30)31)19-10-7-16(2)8-11-19)25-26-23(27)32-15-22(29)24-20-12-9-17(3)13-18(20)4/h7-13H,6,14-15H2,1-5H3,(H,24,29)

InChI Key

HLVKQVOVQCYPQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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